molecular formula C20H22N2O4 B584721 URB937 CAS No. 1357160-72-5

URB937

Cat. No.: B584721
CAS No.: 1357160-72-5
M. Wt: 354.4 g/mol
InChI Key: CMEQHOXCIGFZNJ-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic routes for URB937 have been developed, but specific details are not widely available in the literature.
    • Industrial production methods may involve custom synthesis services to provide the compound efficiently.
  • Chemical Reactions Analysis

    • URB937 likely undergoes various chemical reactions due to its structural features.
    • Common reactions include oxidation, reduction, and substitution.
    • Reagents and conditions would depend on the specific reaction type.
    • Major products formed from these reactions are not explicitly documented.
  • Scientific Research Applications

  • Mechanism of Action

    • URB937 inhibits FAAH, preventing the breakdown of anandamide.
    • Anandamide then interacts with cannabinoid receptors (CB1 and CB2) to modulate pain, inflammation, and other processes.
    • The molecular targets involve FAAH and the endocannabinoid system.
  • Comparison with Similar Compounds

    • URB937’s uniqueness lies in its peripheral selectivity and inability to cross the blood-brain barrier.
    • Similar compounds include other FAAH inhibitors like PF-04457845 and JNJ-1661010.

    Properties

    IUPAC Name

    [3-(3-carbamoylphenyl)-4-hydroxyphenyl] N-cyclohexylcarbamate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H22N2O4/c21-19(24)14-6-4-5-13(11-14)17-12-16(9-10-18(17)23)26-20(25)22-15-7-2-1-3-8-15/h4-6,9-12,15,23H,1-3,7-8H2,(H2,21,24)(H,22,25)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CMEQHOXCIGFZNJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(CC1)NC(=O)OC2=CC(=C(C=C2)O)C3=CC(=CC=C3)C(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H22N2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID801018151
    Record name URB937
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801018151
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    354.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1357160-72-5
    Record name URB937
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801018151
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    To a stirred suspension of cyclohexylcarbamic acid 3′-carbamoyl-6-benzyloxybiphenyl-3-yl ester (222 mg; 0.5 mmol) in EtOAc (2.5 mL) and EtOH (2.5 mL), 10% Pd/C (22 mg) was added. The mixture was hydrogenated at 4 atm at 50° C. for 4 h, cooled, filtered on Celite and concentrated. Purification of the residue by column chromatography (cyclohexane/EtOAc 1:9) and recrystallization gave URB937 as a white solid. Yield: 92% (0.163 g). Mp: 128-130° C. (CH2Cl2/n-hexane). MS (ESI) m/z: 355.2 (M+H). 1H NMR (200 MHz, CDCl3) δ: =1.13-2.02 (m, 10H), 3.55 (m, 1H), 5.13 (br d, 1H), 5.85 (br s, 1H), 6.59 (br s, 1H), 6.74-6.95 (m, 3H), 7.07 (s, 1H), 7.34-7.41 (m, 1H), 7.56 (m, 1H), 7.68-7.75 (m, 2H) ppm. IR (Nujol) nmax: 3333, 1701, 1655 cm−1.
    Name
    cyclohexylcarbamic acid 3′-carbamoyl-6-benzyloxybiphenyl-3-yl ester
    Quantity
    222 mg
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    2.5 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    2.5 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    22 mg
    Type
    catalyst
    Reaction Step One
    Yield
    92%

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